3-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Description
3-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H12ClF3N4O2S2 and its molecular weight is 472.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Complex Formation
A study by Adhami et al. (2012) described the synthesis of a thiadiazolobenzamide compound through cyclization reactions and the formation of its Ni and Pd complexes. The compound and its complexes were characterized using various spectroscopic methods and theoretical calculations, demonstrating the compound's potential in coordination chemistry and materials science (Adhami et al., 2012).
Antimicrobial and Antitumor Activities
Ilies et al. (2003) reported on the synthesis of halogenated sulfonamides and their inhibition activity against carbonic anhydrase IX, a tumor-associated enzyme. This research underscores the potential of halogenated compounds in developing antitumor agents (Ilies et al., 2003).
Cardiac Electrophysiological Activity
Research by Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as selective class III agents for arrhythmia treatment (Morgan et al., 1990).
Larvicidal and Antimicrobial Evaluation
Kumara et al. (2015) evaluated the larvicidal and antimicrobial activities of novel triazinone derivatives, highlighting the compound's potential in addressing mosquito-borne diseases and bacterial infections (Kumara et al., 2015).
Green Chemistry Approaches
Horishny and Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using a green chemistry approach, emphasizing the importance of environmentally friendly synthesis methods (Horishny & Matiychuk, 2020).
Type III Secretion Inhibitors
Kauppi et al. (2007) investigated the design, synthesis, and multivariate QSAR of 2-arylsulfonylamino-benzanilides as inhibitors of type III secretion in Yersinia. This study offers insights into designing inhibitors to combat bacterial infections (Kauppi et al., 2007).
properties
IUPAC Name |
3-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O2S2/c19-11-5-3-4-10(8-11)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-7-2-1-6-12(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXKKPBGFZBEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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